molecular formula C25H31NO10 B13422973 (2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13422973
M. Wt: 505.5 g/mol
InChI Key: OZQAAEZUQYITNF-WISLHUINSA-N
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Description

The compound (2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a carboxylic acid functional group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzofuro[3,2-e]isoquinolin core, followed by the introduction of hydroxyl groups and the carboxylic acid moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or advanced organic synthesis techniques to achieve high yields and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require specific solvents and temperature conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug development.

    Medicine: Its unique structure and functional groups make it a candidate for studying interactions with biological targets.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with these targets, influencing their activity and function. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuro[3,2-e]isoquinolin derivatives and molecules with multiple chiral centers and hydroxyl groups.

Uniqueness

What sets this compound apart is its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and interact with specific molecular targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C25H31NO10

Molecular Weight

505.5 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H31NO10/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11/h2-4,12,14,16-18,20-21,23,27-30,33H,1,5-10H2,(H,31,32)/t12-,14-,16+,17+,18-,20+,21+,23?,24+,25-/m1/s1

InChI Key

OZQAAEZUQYITNF-WISLHUINSA-N

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O)O

Canonical SMILES

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O)O

Origin of Product

United States

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